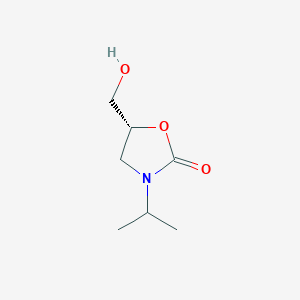
(r)-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with reagents that introduce the hydroxymethyl and isopropyl groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry at the 5-position. The reaction conditions often include the use of bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Catalysts and automated systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of various substituted oxazolidinones.
科学的研究の応用
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antibiotic properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibiotic properties, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of functional proteins, leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different structure but similar applications in treating bacterial infections.
Uniqueness
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which may impart distinct chemical and biological properties compared to other oxazolidinones. Its hydroxymethyl group can participate in additional chemical reactions, providing versatility in synthetic applications.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(5R)-5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3/t6-/m1/s1 |
InChIキー |
RXRVCSDDGFQDOJ-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)N1C[C@@H](OC1=O)CO |
正規SMILES |
CC(C)N1CC(OC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


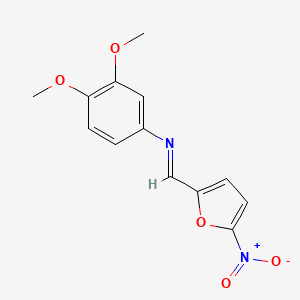
![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)

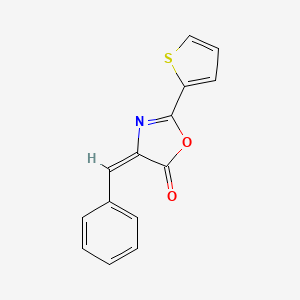
![2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B12892802.png)
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)
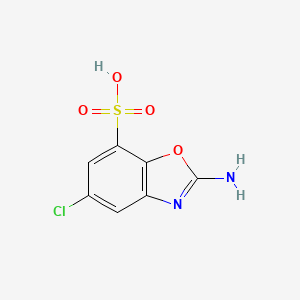

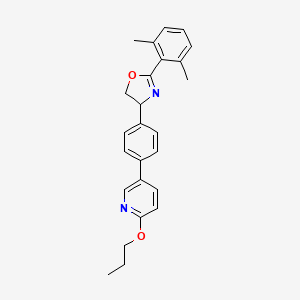
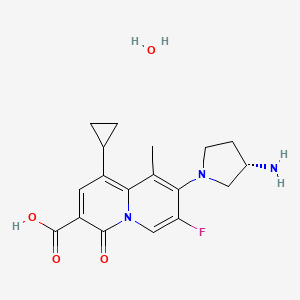


![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
